molecular formula C9H10N2S B13103884 5-Ethyl-1,3-benzothiazol-2-amine

5-Ethyl-1,3-benzothiazol-2-amine

Cat. No.: B13103884
M. Wt: 178.26 g/mol
InChI Key: MMVCYZFYBDRDBN-UHFFFAOYSA-N
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Description

5-Ethyl-1,3-benzothiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1,3-benzothiazol-2-amine can be achieved through several methods:

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves large-scale reactions using optimized conditions to ensure high yields and purity. Common methods include:

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of alkylated or acylated derivatives

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-1,3-benzothiazol-2-amine stands out due to its unique ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

5-ethyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C9H10N2S/c1-2-6-3-4-8-7(5-6)11-9(10)12-8/h3-5H,2H2,1H3,(H2,10,11)

InChI Key

MMVCYZFYBDRDBN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)SC(=N2)N

Origin of Product

United States

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